

# CAS 14903-90-3 chemical structure and properties

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## Compound of Interest

Compound Name: 3-Bromofuran-2-carboxylic acid

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An In-depth Technical Guide to Substituted Phenylpiperazines: Focus on 1-(2-Fluorophenyl)piperazine Derivatives

Disclaimer: The provided CAS number 14903-90-3 corresponds to **3-Bromofuran-2-carboxylic Acid**. However, the detailed requirements of this technical guide strongly suggest an interest in a pharmacologically active agent with a complex biological profile, such as a substituted phenylpiperazine. The following guide focuses on 1-(2-fluorophenyl)piperazine and its derivatives, which are extensively studied as core scaffolds in drug development and for which substantial data is available to meet the user's request.

## Introduction

Substituted phenylpiperazines are a pivotal class of compounds in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system. Their versatile scaffold allows for modifications that fine-tune their pharmacological properties, leading to agents with a wide spectrum of activities, including antipsychotic, anxiolytic, antidepressant, and anticancer effects. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 1-(2-fluorophenyl)piperazine and its derivatives, with a focus on their interactions with key biological targets.

## Chemical Structure and Physicochemical Properties

The core structure consists of a piperazine ring attached to a fluorinated phenyl group. This section details the fundamental properties of the parent compound, 1-(2-fluorophenyl)piperazine, and a representative derivative, 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine.

## Chemical Structure

- IUPAC Name: 1-(2-Fluorophenyl)piperazine
- CAS Number: 2252-63-3
- Molecular Formula:  $C_{10}H_{13}FN_2$ [\[1\]](#)
- Canonical SMILES: C1CN(CCN1)C2=CC=CC=C2F
- InChI: InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2

## Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-fluorophenyl)piperazine and a selected derivative.

Property	1-(2-Fluorophenyl)piperazine	1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
Molecular Weight	180.22 g/mol <a href="#">[1]</a>	399.05 g/mol <a href="#">[2]</a>
Appearance	Solid	Yellow solid <a href="#">[2]</a>
Melting Point	30-33 °C	199–202 °C <a href="#">[2]</a>
Boiling Point	118-123 °C at 0.1 mmHg	Not available
Solubility	Not available	Not available

## Synthesis and Characterization

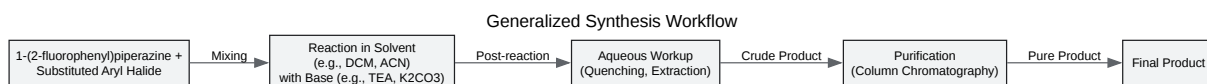
The synthesis of substituted phenylpiperazines can be achieved through several established routes. This section outlines a general synthetic methodology and provides details for the

characterization of these compounds.

## Synthetic Pathway

A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between a suitably substituted aniline and a bis(2-haloethyl)amine, or by reacting a substituted phenyl halide with piperazine. Further derivatization can be achieved by reacting the second nitrogen of the piperazine ring. For instance, the synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride.

Below is a generalized workflow for the synthesis and purification of a derivatized 1-(2-fluorophenyl)piperazine.



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Caption: Generalized workflow for the synthesis of derivatized 1-(2-fluorophenyl)piperazine.

## Experimental Protocol: Synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

This protocol is adapted from the synthesis of similar sulfonamide derivatives of piperazine.<sup>[2]</sup>

- **Reaction Setup:** To a solution of 1-(2-fluorophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN), add a base, for example, triethylamine (TEA) (1.2 eq).
- **Addition of Reagent:** Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture at 0 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.[3]

## Characterization Data

The structure and purity of the synthesized compounds are typically confirmed using various spectroscopic methods.

Technique	1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> , ppm)	δ 7.89 (s, 1H, Aro-CH), 7.85 (d, 1H, Aro-H), 7.87–7.85 (d, 1H, Aro-H), 7.76 (d, 1H, Aro-CH), 7.55–7.51 (t, 1H, Aro-H), 7.12–7.09 (t, 1H, Aro-H), 7.12–7.02 (m, 4H, Aro-H), 3.10–3.05 (s, 8H, CH <sub>2</sub> )[2]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> , ppm)	δ 156.3, 148.3, 139.8, 139.7, 139.5, 139.3, 132.8, 127.0, 124.9, 121.8, 116.6, 116.5, 50.6, 45.9[2]
Mass Spectrometry (LCMS)	m/z: 399.05 (Calculated for C <sub>16</sub> H <sub>15</sub> ClFN <sub>3</sub> O <sub>4</sub> S), Found 400.01 (M+H) <sup>+</sup> [2]
Infrared (IR) (KBr, ν <sub>max</sub> /cm <sup>-1</sup> )	2995, 1503, 1311, 765, 697[2]

## Biological Activity and Mechanism of Action

Phenylpiperazine derivatives are known to interact with a variety of receptors, with their specific activity profile depending on the substitutions on the phenyl and piperazine rings.

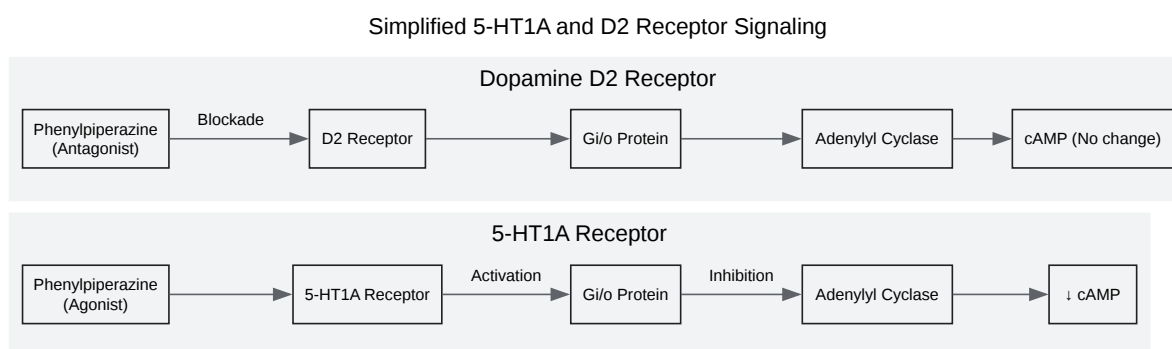
## Primary Pharmacological Targets

The primary targets for many phenylpiperazine compounds are serotonin (5-HT) and dopamine (D) receptors.[4][5] For instance, meta-chlorophenylpiperazine (mCPP), a related compound,

shows high affinity for multiple serotonin receptors, including 5-HT<sub>1a</sub>, 5-HT<sub>1e</sub>, 5-HT<sub>2a</sub>, 5-HT<sub>2e</sub>, and 5-HT<sub>2c</sub>.<sup>[6]</sup> The introduction of a fluorine atom, as in 1-(2-fluorophenyl)piperazine, can modulate this binding profile. These compounds are often investigated for their potential as antipsychotics, antidepressants, and anxiolytics.

## Signaling Pathways

The interaction of phenylpiperazine derivatives with G protein-coupled receptors (GPCRs) like the 5-HT<sub>1a</sub> and D<sub>2</sub> receptors initiates intracellular signaling cascades.



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